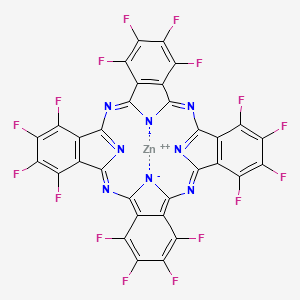
Zinc perfluorophthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc perfluorophthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by its unique structure where zinc is centrally coordinated within a perfluorinated phthalocyanine macrocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc perfluorophthalocyanine typically involves the cyclotetramerization of perfluorinated phthalonitrile in the presence of a zinc salt, such as zinc acetate. The reaction is carried out under high-temperature conditions, often in a solvent like dimethylformamide (DMF) or n-pentanol, and requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the macrocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc perfluorophthalocyanine undergoes various chemical reactions, including:
Substitution Reactions: The peripheral fluorine atoms can be substituted with other nucleophiles, such as thioglucose units, under controlled conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, which are essential for its applications in catalysis and electronic devices.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like thiols or amines in the presence of a base.
Oxidation and Reduction Reactions: Often require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed:
Substitution Reactions: Yield derivatives with modified peripheral groups, enhancing solubility and functionality.
Oxidation and Reduction Reactions: Result in changes to the electronic structure, impacting the compound’s photophysical properties
Aplicaciones Científicas De Investigación
Zinc perfluorophthalocyanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which zinc perfluorophthalocyanine exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis .
Comparación Con Compuestos Similares
Zinc Phthalocyanine: Lacks the perfluorinated groups, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Similar structure but with copper as the central metal, leading to variations in redox behavior and applications.
Iron Phthalocyanine: Known for its catalytic properties but differs in stability and photophysical characteristics compared to zinc perfluorophthalocyanine
Uniqueness: this compound stands out due to its enhanced stability, unique electronic properties, and versatility in various applications. The perfluorinated groups significantly impact its solubility and reactivity, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C32F16N8Zn |
|---|---|
Peso molecular |
865.7 g/mol |
Nombre IUPAC |
zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clave InChI |
BEAYCAVYGQXGEJ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















